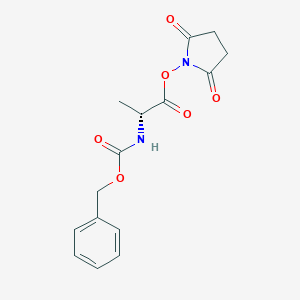

Z-D-Ala-OSu

Vue d'ensemble

Description

Z-D-Ala-OSu is a white powder . It is an intermediate used in the preparation of N-α-aminoacyl derivatives of melphalan for potential use in drug targeting .

Synthesis Analysis

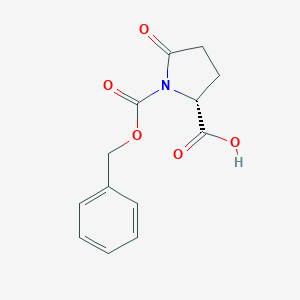

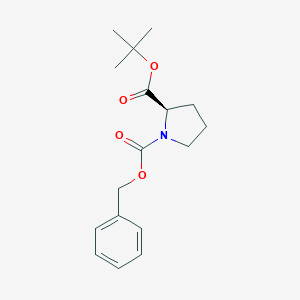

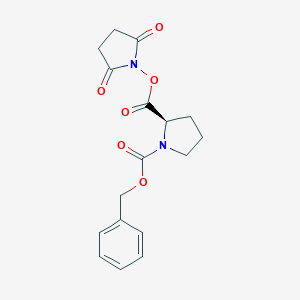

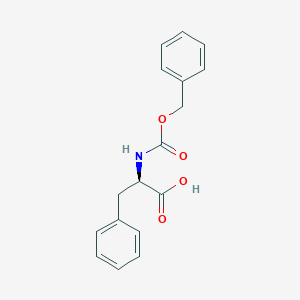

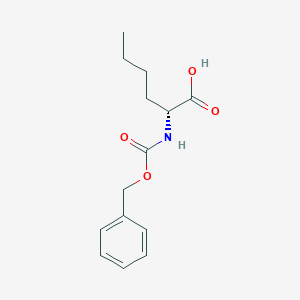

This compound is synthesized using a method based on mixed anhydrides and activated esters . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .

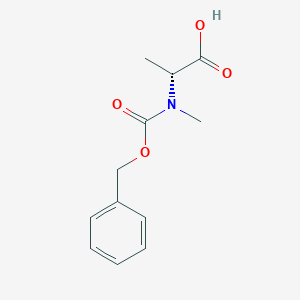

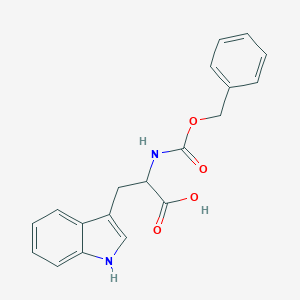

Molecular Structure Analysis

The molecular formula of this compound is C15H16N2O6 . Its molecular weight is 320.3 .

Chemical Reactions Analysis

This compound is used in peptide synthesis as a coupling reagent . It is a derivative of succinimide and Z-b-Alanine, two chemical compounds that are commonly used in organic synthesis .

Physical and Chemical Properties Analysis

This compound is a white powder with a density of 1.36 . It should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Developing Dense Plasma Focus Capabilities at the University of Michigan

- Overview : Discusses the Z-machine at Sandia National Laboratories, crucial for plasma physics research. The paper explores the Dense Plasma Focus (DPF), a type of z-pinch experiment, highlighting its role in fusion reactions and its potential implications in high-energy-density physics (Shah, Jordan, Mcbride, & Seyler, 2018).

Creation of a GUI for Zori, a Quantum Monte Carlo program, using Rappture

- Overview : Addresses the challenge of making advanced scientific software, like Zori, accessible to users beyond the developers. It emphasizes the use of GUIs for complex scientific applications, making them more user-friendly and reducing errors (Olivares-Amaya, Ferrer, Lester, & Amador-Bedolla, 2007).

The Zwicky Transient Facility: Observing System

- Overview : Explores the ZTF Observing System for studying astrophysical phenomena. The paper describes the technology and equipment used, like the Samuel Oschin Telescope, and its applications in collecting and analyzing survey data (Dekany et al., 2014).

A Brief Review of Atomic Layer Deposition: From Fundamentals to Applications

- Overview : Reviews Atomic Layer Deposition (ALD), a technique for producing thin films of various materials. The paper highlights its applications in areas such as solar cell devices and solid oxide fuel cells, illustrating the versatility of ALD in different technologies (Johnson, Hultqvist, & Bent, 2014).

Protein Structure Refinement and Prediction via NMR Chemical Shifts and Quantum Chemistry

- Overview : Presents a method using Bayesian probability and NMR chemical shifts for deriving structural information about proteins. This approach combines spectroscopic data with quantum chemistry for predicting protein structure, highlighting the integration of experimental and computational techniques (Le, Pearson, Dios, & Oldfield, 1995).

Z Factor: A New Index for Measuring Academic Research Output

- Overview : Proposes the Z factor as a new method for evaluating an individual researcher's annual academic performance. This approach is highlighted as critical in contexts where funding and resources are competitive (Zhuo, 2008).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Z-D-Ala-OSu is an alanine derivative

Biochemical Pathways

For instance, alanine is involved in the glucose-alanine cycle, which helps the body maintain blood sugar levels and produce energy .

Pharmacokinetics

For instance, its absorption could be affected by factors such as its solubility and stability in the gastrointestinal tract, while its distribution could depend on its ability to cross biological membranes and its affinity for various tissues .

Analyse Biochimique

Biochemical Properties

Z-D-Ala-OSu plays a significant role in biochemical reactions, particularly in the preparation of N-α-aminoacyl derivatives of melphalan . It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. The compound is known to interact with enzymes such as proteases, which cleave peptide bonds, and transferases, which transfer functional groups from one molecule to another . These interactions are crucial for the compound’s role in drug targeting and other biochemical applications.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can impact the expression of genes involved in these processes, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity . For example, this compound can inhibit proteases by binding to their active sites, preventing them from cleaving peptide bonds . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in alterations in cellular processes and function, which are important considerations for its use in research and drug development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, such as cellular damage, inflammation, and changes in metabolic processes . It is important to determine the optimal dosage for achieving the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical reactions . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . Understanding the metabolic pathways of this compound is crucial for optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its effectiveness . The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s activity and function in biochemical reactions.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function . The compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Propriétés

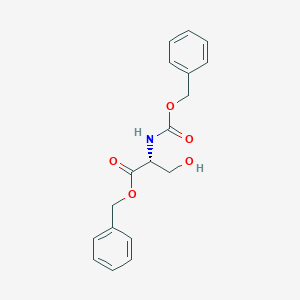

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYNISEFIEQBC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356928 | |

| Record name | Z-D-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27167-53-9 | |

| Record name | Z-D-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

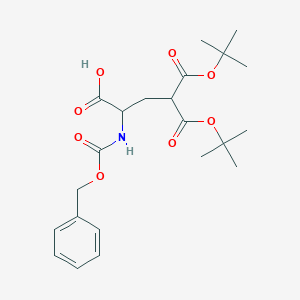

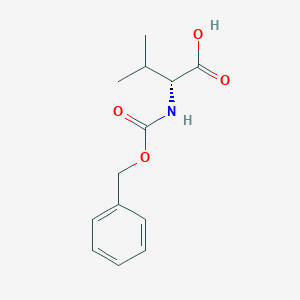

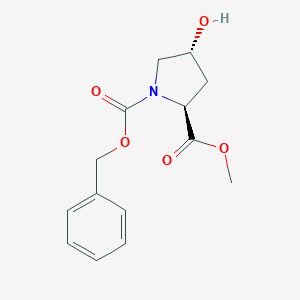

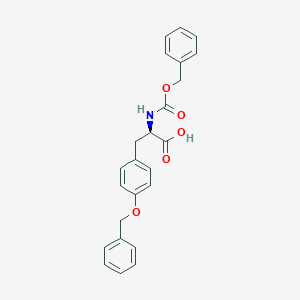

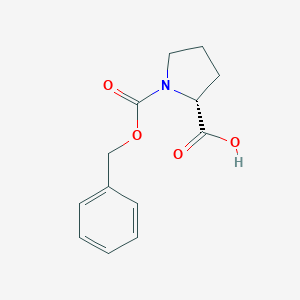

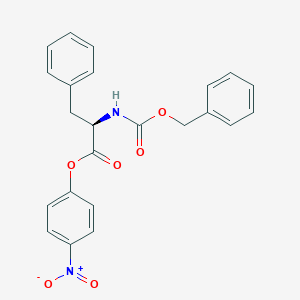

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.